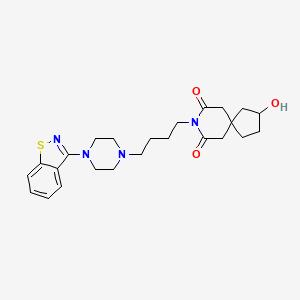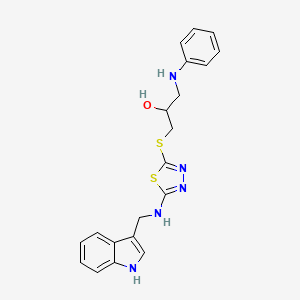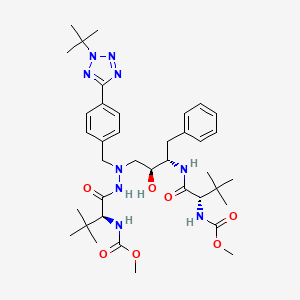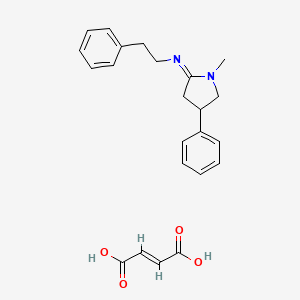
1-Methyl-4-phenyl-2-phenylethyliminopyrrolidine hydrogen fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-phenyl-2-phenylethyliminopyrrolidine hydrogen fumarate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a phenylethyl group
Preparation Methods
The synthesis of 1-Methyl-4-phenyl-2-phenylethyliminopyrrolidine hydrogen fumarate typically involves multi-step organic reactions. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, with the synthesis and reaction conditions varying based on the desired stereochemistry and functional groups . Industrial production methods may involve the use of catalytic hydrogenation, condensation reactions, and purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
1-Methyl-4-phenyl-2-phenylethyliminopyrrolidine hydrogen fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-phenyl-2-phenylethyliminopyrrolidine hydrogen fumarate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenyl-2-phenylethyliminopyrrolidine hydrogen fumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Methyl-4-phenyl-2-phenylethyliminopyrrolidine hydrogen fumarate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Phenylethylamines: Compounds with a phenylethyl group that have diverse pharmacological effects.
Phenylpyrrolidines: These compounds combine the phenyl and pyrrolidine structures, leading to unique chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities.
Properties
CAS No. |
94221-63-3 |
|---|---|
Molecular Formula |
C23H26N2O4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-methyl-4-phenyl-N-(2-phenylethyl)pyrrolidin-2-imine |
InChI |
InChI=1S/C19H22N2.C4H4O4/c1-21-15-18(17-10-6-3-7-11-17)14-19(21)20-13-12-16-8-4-2-5-9-16;5-3(6)1-2-4(7)8/h2-11,18H,12-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
RFBVVWJHUCXDGD-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CC(CC1=NCCC2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CC(CC1=NCCC2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


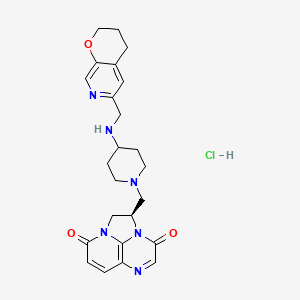
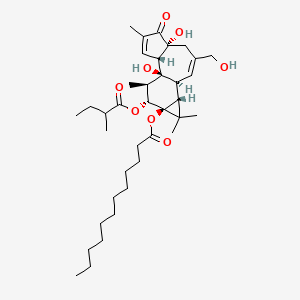

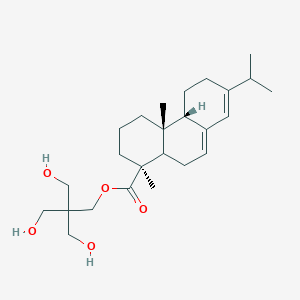

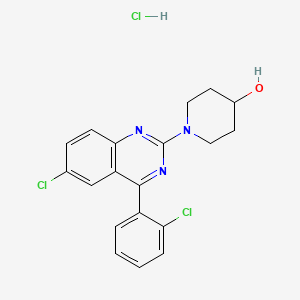
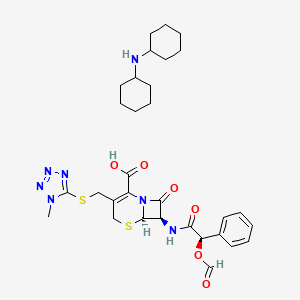
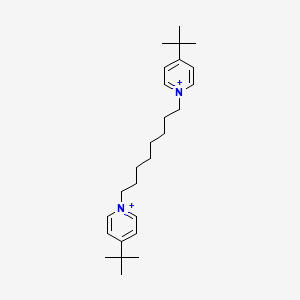
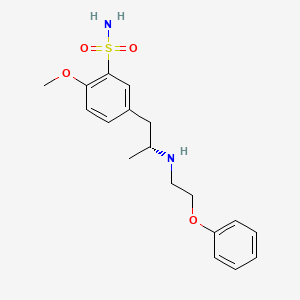
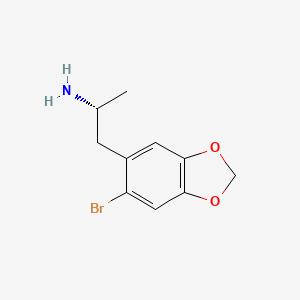
![disodium;4-[[(E)-3-carboxylatoprop-2-enoyl]amino]benzoate;styrene](/img/structure/B12772666.png)
